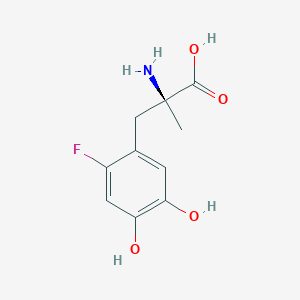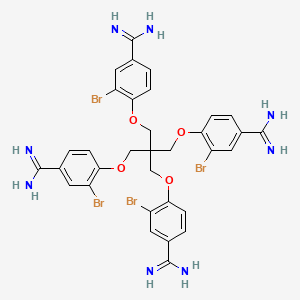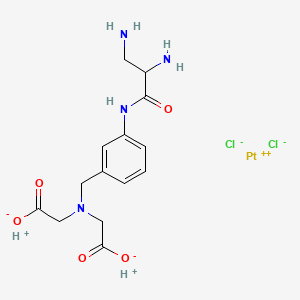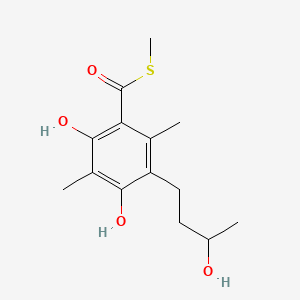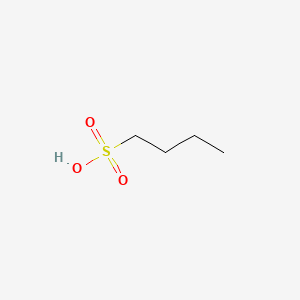
Ácido 1-butanosulfónico
Descripción general
Descripción
Butane-1-sulfonic acid is an alkanesulfonic acid in which the alkyl group directly linked to the sulfo functionality is butyl. It is a conjugate acid of a butane-1-sulfonate.
Aplicaciones Científicas De Investigación
Síntesis de SAPO 4-5 con alto contenido de silicio
El ácido 1-butanosulfónico se ha utilizado en la síntesis de SAPO 4-5 con alto contenido de silicio {svg_1}. El SAPO 4-5 es un tipo de zeolita, un mineral aluminosilicato microporoso que se utiliza comúnmente como adsorbentes y catalizadores comerciales. La adición de ácido 1-butanosulfónico en el proceso de síntesis podría mejorar potencialmente el contenido de silicio en la estructura del SAPO 4-5, mejorando así sus propiedades catalíticas.
Fase móvil en cromatografía
Este compuesto también se ha utilizado como fase móvil en cromatografía para separar varios compuestos de selenio {svg_2}. Estos compuestos incluyen selenito, selenato, selenocistina, selenourea, selenometionina, selenoetionina, selenocistamina e ion trimetilselenonio. El uso de ácido 1-butanosulfónico como fase móvil puede ayudar a lograr una separación clara de estos compuestos, lo cual es crucial para la identificación y cuantificación precisas en la química analítica.
Estudios de actividad enzimática
Se ha estudiado el efecto de la sal sódica del ácido 1-butanosulfónico sobre la actividad de enzimas altamente purificadas y cristalinas {svg_3}. Estas enzimas incluyen alcohol deshidrogenasa, lactato deshidrogenasa, malato deshidrogenasa e isocitrato deshidrogenasa. Comprender cómo este compuesto afecta la actividad enzimática puede proporcionar información valiosa sobre la cinética y los mecanismos enzimáticos.
Cromatografía de pares iónicos
El ácido 1-butanosulfónico se utiliza para la cromatografía de pares iónicos {svg_4}. En esta aplicación, actúa como un agente de formación de pares iónicos para formar complejos neutros con compuestos iónicos. Esto permite la separación de compuestos iónicos en una fase estacionaria no polar.
Uso en investigación
El ácido 1-butanosulfónico se utiliza a menudo en entornos de investigación para diversas aplicaciones {svg_5}. Sus propiedades lo convierten en un reactivo versátil en muchas reacciones y procesos químicos.
Safety and Hazards
1-Butanesulfonic acid is known to cause skin and eye irritation . It may be harmful if absorbed through the skin or if swallowed . It can also cause irritation of the respiratory tract . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
1-Butanesulfonic acid, also known as butane-1-sulfonic acid, is primarily used as an ion-pair reagent in chromatography . It interacts with various targets, including enzymes and other biological molecules, to modulate their activity .
Mode of Action
The compound’s interaction with its targets is primarily through ionic interactions. The sulfonic acid group in 1-butanesulfonic acid can donate a proton, becoming a negatively charged sulfonate ion. This ion can form ionic bonds with positively charged groups on its target molecules, altering their structure and function .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological systems it interacts with .
Result of Action
The molecular and cellular effects of 1-butanesulfonic acid’s action depend on the specific targets it interacts with. For example, it has been shown to modulate the activity of various enzymes
Action Environment
The action, efficacy, and stability of 1-butanesulfonic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially altering its interactions with target molecules. Additionally, the presence of other ions in the environment can compete with the sulfonate ion for interactions with targets .
Análisis Bioquímico
Biochemical Properties
1-Butanesulfonic acid plays a significant role in biochemical reactions, particularly in ion-pair chromatography. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a mobile phase additive to separate selenium compounds such as selenite, selenate, and selenomethionine . The interactions between 1-Butanesulfonic acid and these biomolecules are primarily based on ionic interactions, which help in the stabilization and separation of these compounds during chromatographic processes.
Cellular Effects
1-Butanesulfonic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of zinc metal batteries, perfluoro-1-butanesulfonic acid (a derivative) has been shown to enhance the hydrophobicity of zinc anodes, thereby suppressing hydrogen evolution reactions and improving corrosion resistance . This indicates that 1-Butanesulfonic acid can modulate cellular processes by altering the chemical environment and interactions at the cellular level.
Molecular Mechanism
The molecular mechanism of 1-Butanesulfonic acid involves its interaction with biomolecules through ionic and hydrogen bonding. It can act as an ion-pairing agent, facilitating the separation of charged molecules in chromatographic techniques . Additionally, 1-Butanesulfonic acid can influence enzyme activity by altering the ionic strength and pH of the reaction environment, thereby affecting enzyme-substrate interactions and catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butanesulfonic acid can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions, but prolonged exposure to high temperatures or reactive chemicals can lead to its degradation . Long-term studies have shown that 1-Butanesulfonic acid maintains its effectiveness in ion-pair chromatography over extended periods, ensuring consistent results in biochemical analyses.
Dosage Effects in Animal Models
The effects of 1-Butanesulfonic acid vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as irritation to the respiratory system and skin . It is crucial to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
1-Butanesulfonic acid is involved in various metabolic pathways, particularly those related to sulfonation reactions. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to target molecules . This interaction can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Butanesulfonic acid is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The localization and accumulation of 1-Butanesulfonic acid within cells can impact its biochemical activity and effectiveness.
Subcellular Localization
1-Butanesulfonic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles such as the cytoplasm or nucleus, where it exerts its biochemical effects . The subcellular localization of 1-Butanesulfonic acid is crucial for its role in modulating cellular processes and functions.
Propiedades
IUPAC Name |
butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHFHIQKOVNCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2386-54-1 (hydrochloride salt) | |
| Record name | 1-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062364 | |
| Record name | 1-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sulfurous odor; ; [Acros Organics MSDS] | |
| Record name | 1-Butanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19337 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2386-47-2, 5391-97-9 | |
| Record name | Butanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6VP78CYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

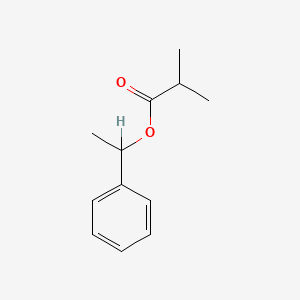
![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)
